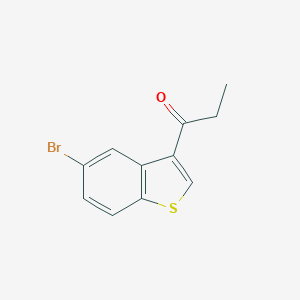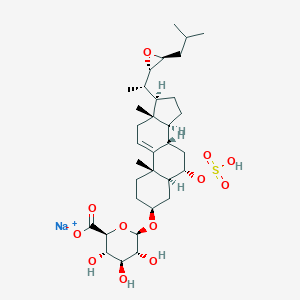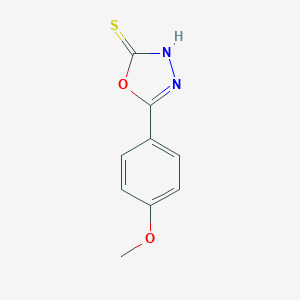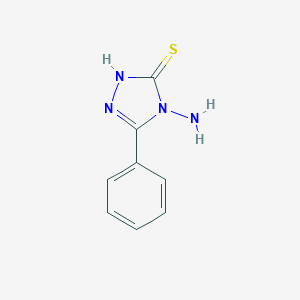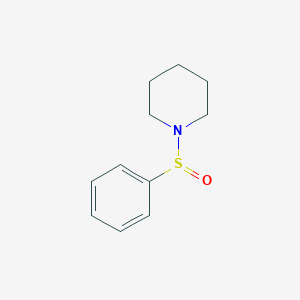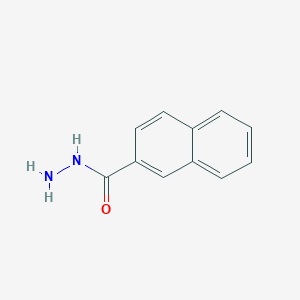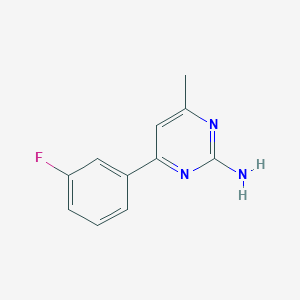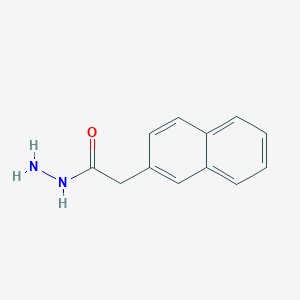![molecular formula C19H15FN4O2S B185728 1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione CAS No. 3434-15-9](/img/structure/B185728.png)
1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a chemical compound that has gained significant attention in scientific research for its potential use in various applications. It is a heterocyclic compound that belongs to the imidazopyridazine class of compounds.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione in lab experiments is its potent anti-cancer properties. It has been shown to be effective against a wide range of cancer cell lines, and it may be useful in the development of new cancer treatments. However, one of the limitations of using this compound in lab experiments is its low yield. The yield of the product is typically around 50%, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione. One area of research is the development of more efficient synthesis methods to increase the yield of the product. Another area of research is the development of new cancer treatments based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases, such as inflammatory diseases.
Métodos De Síntesis
The synthesis of 1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves the reaction of 2-fluorobenzyl mercaptan with 1-benzyl-5,6-dihydro-4,7-dioxoimidazo[4,5-d]pyridazine in the presence of a base. The reaction proceeds through a substitution reaction, and the resulting product is purified using chromatography techniques. The yield of the product is typically around 50%.
Aplicaciones Científicas De Investigación
1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties, and it can induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
Número CAS |
3434-15-9 |
|---|---|
Nombre del producto |
1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione |
Fórmula molecular |
C19H15FN4O2S |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
3-benzyl-2-[(2-fluorophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C19H15FN4O2S/c20-14-9-5-4-8-13(14)11-27-19-21-15-16(18(26)23-22-17(15)25)24(19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,22,25)(H,23,26) |
Clave InChI |
KNPNZGIUDBEIDZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NNC3=O)N=C2SCC4=CC=CC=C4F |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=C(C(=O)NNC3=O)N=C2SCC4=CC=CC=C4F |
Otros números CAS |
3434-15-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



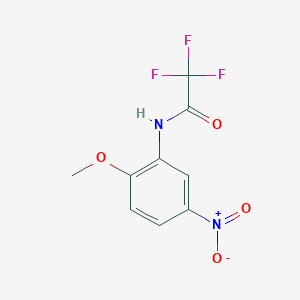
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
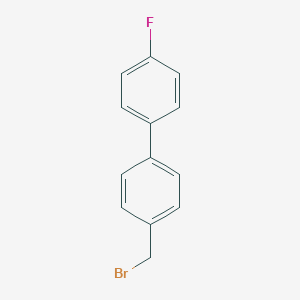

![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)
